Andrachcinine

Description

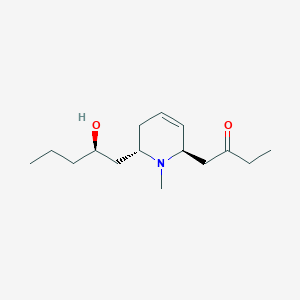

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H27NO2 |

|---|---|

Molecular Weight |

253.38 g/mol |

IUPAC Name |

1-[(2S,6R)-2-[(2R)-2-hydroxypentyl]-1-methyl-3,6-dihydro-2H-pyridin-6-yl]butan-2-one |

InChI |

InChI=1S/C15H27NO2/c1-4-7-15(18)11-13-9-6-8-12(16(13)3)10-14(17)5-2/h6,8,12-13,15,18H,4-5,7,9-11H2,1-3H3/t12-,13-,15+/m0/s1 |

InChI Key |

YXZGFTYVZJDUDK-KCQAQPDRSA-N |

Isomeric SMILES |

CCC[C@H](C[C@@H]1CC=C[C@H](N1C)CC(=O)CC)O |

Canonical SMILES |

CCCC(CC1CC=CC(N1C)CC(=O)CC)O |

Synonyms |

andrachcinine |

Origin of Product |

United States |

Isolation and Spectroscopic Structural Elucidation of Andrachcinine

Plant Source and Geographical Distribution: Andrachne aspera

Andrachne aspera Spreng. is a perennial herb or subshrub belonging to the family Phyllanthaceae. kew.orgwikipedia.org It is characterized by prostrate or decumbent stems, although sometimes they can be more upright. kew.orgtheferns.info The plant typically produces several stems from a woody rootstock. theferns.info

Geographically, Andrachne aspera has a wide distribution. It is found throughout northern Africa, extending east through the Arabian peninsula to Turkey, Pakistan, and India. theferns.infoprota4u.org In tropical Africa, its range includes Cape Verde, Cameroon, Somalia, and Kenya. prota4u.org It is commonly found in arid, stony, and sandy regions. tubitak.gov.tr The plant grows in open dry woodland or bushland and in dry, sandy or stony river beds, from sea-level up to 2000(–2400) m altitude. prota4u.org

Ethnobotanical Context and Traditional Uses relevant to Chemical Investigations

Andrachne aspera is utilized in traditional medicine in various regions. In Ethiopia, the roots are consumed as an anti-emetic. prota4u.org An extract derived from the aerial parts is traditionally taken as a poison antidote and to alleviate headache and stomach-ache. prota4u.org In Pakistan and India, a decoction prepared from the bitter root is used as eye drops to treat eye infections and improve eyesight. prota4u.orgtubitak.gov.trnih.gov The plant is sometimes harvested from the wild for local medicinal use. theferns.info This history of traditional use suggests the presence of biologically active compounds, motivating chemical investigations into its constituents, particularly alkaloids. tubitak.gov.trnih.gov

Collection and Initial Processing Methodologies for Biomass

The collection of Andrachne aspera plant material for chemical analysis typically involves gathering aerial parts. tubitak.gov.tracs.org For instance, in one study, fresh plant material (11.5 kg) was collected during the summer. tubitak.gov.tr

Initial processing methodologies often involve drying the collected biomass. This can be done under shade for a period of several days, such as six days. tubitak.gov.tr After drying, the plant material is commonly chopped or ground to a powder to facilitate extraction. tubitak.gov.trcrsubscription.comconnectjournals.com

Extraction and Fractionation Techniques for Alkaloid Enrichment

The isolation of alkaloids from Andrachne aspera involves a series of extraction and fractionation steps aimed at enriching the alkaloid content from the complex plant matrix.

Solvent-Based Extraction Strategies

Alkaloids are often basic in nature and are typically soluble in organic solvents, while their salts are more soluble in water. gcwgandhinagar.com This property is exploited in solvent-based extraction strategies.

A common approach involves soaking the dried and processed plant material in an organic solvent, such as ethanol, at room temperature for a period of time. tubitak.gov.tr After filtration, the solvent is evaporated to obtain a concentrated crude residue. tubitak.gov.tr This residue is then often diluted with water and acidified, for example, with hydrochloric acid. tubitak.gov.tr This acidic aqueous phase is then partitioned with an organic solvent like chloroform (B151607). tubitak.gov.tr The aqueous phase, containing the alkaloids in their salt form, is then basified, for instance, with dilute ammonia, to convert the alkaloid salts back to their free base form. tubitak.gov.tr The basified aqueous phase is then extracted with an organic solvent, such as chloroform, to isolate the crude alkaloids. tubitak.gov.tr Extraction with the organic solvent is continued until tests for alkaloids, such as with Dragendorff's reagent, are negative. tubitak.gov.tr Evaporation of the solvent from the organic phase yields the crude alkaloidal residue. tubitak.gov.tr

Chromatographic Separation Methodologies (e.g., Column Chromatography, HPLC)

Chromatographic techniques are crucial for separating individual alkaloids from the crude mixture obtained after solvent extraction.

Column chromatography is a widely used method for the separation and purification of natural products, including alkaloids, from crude plant extracts. tubitak.gov.trgcwgandhinagar.com Different stationary phases (adsorbents) can be used, such as silica (B1680970) gel or aluminum oxide. acs.orggcwgandhinagar.com The crude alkaloidal material is loaded onto the column and eluted with a mobile phase, often a mixture of organic solvents. tubitak.gov.tr For instance, a silica gel column can be eluted with a mixture of chloroform and methanol (B129727). tubitak.gov.tr Repeated column chromatography may be necessary to obtain fractions containing individual or mixtures of alkaloids. tubitak.gov.tr

Thin Layer Chromatography (TLC) is often used to monitor the separation process and check the purity of fractions. tubitak.gov.trindianbotsoc.org Preparative TLC can also be employed on thicker layers of adsorbent to obtain sufficient quantities of separated compounds for spectral analysis. gcwgandhinagar.com

Low-pressure liquid chromatography using a Lobar column (Lichroprep Si 60) with a silica gel stationary phase and a mobile phase like chloroform and methanol has also been reported for further purification of fractions obtained from initial column chromatography. tubitak.gov.trresearchgate.net High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the qualitative and quantitative analysis, as well as purification, of alkaloids. indianbotsoc.org

Advanced Spectroscopic and Spectrometric Techniques for Structural Determination

The structures of isolated alkaloids, including Andrachcinine, are determined using advanced spectroscopic and spectrometric techniques. tubitak.gov.tracs.orgnih.gov

Mass spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular weight and elemental composition of the isolated compound. tubitak.gov.tracs.org The fragmentation pattern observed in the mass spectrum provides valuable information about the structural subunits of the alkaloid. acs.orggcwgandhinagar.com For this compound, HRMS has been used to establish its molecular formula as C₁₅H₂₇NO₂. acs.org Intense fragment ions in the MS spectrum of this compound at m/z 182 and m/z 166 indicate the loss of specific side chains from the molecular ion. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for determining the connectivity of atoms and the arrangement of functional groups within the molecule. tubitak.gov.tracs.orgnih.govresearchgate.net Comparing the NMR spectral data of this compound with known compounds, such as the Sedum alkaloid sedacrine, can provide insights into its structural features, including the substitution pattern and relative configuration of the piperidine (B6355638) ring. acs.org For example, the chemical shifts of specific carbon atoms (C-2, C-6, and the NCH₃ group) in the ¹³C NMR spectrum are characteristic of a trans-2,6-disubstituted piperidine ring in this compound. acs.org The ¹H NMR spectrum provides information about the types of protons present and their coupling patterns, which helps in deducing the structure of the side chains and the position of any double bonds. acs.org COSY NMR experiments are used to identify coupled protons, further aiding in the structural assignment. acs.orgresearchgate.net

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (OH) and carbonyl (C=O) groups. tubitak.gov.tracs.orgtechnologyjournal.net

Optical rotation measurements are also performed to determine the optical activity and infer the absolute configuration of chiral centers in the alkaloid. tubitak.gov.tracs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D and 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were instrumental in the structural elucidation of this compound. researchgate.net 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. Analysis of chemical shifts, splitting patterns, and integration allows for the identification of different structural fragments.

Two-dimensional NMR experiments provide correlations between nuclei, offering insights into connectivity and spatial relationships. Techniques like Correlation Spectroscopy (COSY) reveal coupled protons, indicating adjacent hydrogen atoms in the molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with the carbons to which they are directly attached or bonded through multiple steps, respectively. These correlations are vital for constructing the carbon skeleton and assigning positions of functional groups. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about the spatial proximity of protons, which is particularly useful in determining the relative stereochemistry and conformation of a molecule. The application of these NMR methodologies to this compound allowed for the detailed mapping of its atomic connectivity and the identification of key structural features. researchgate.net

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural subunits. wikipedia.orgacdlabs.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. wikipedia.orgumn.edu Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the analysis of complex mixtures and providing molecular weight information for isolated compounds. researchgate.netwikipedia.orgresearchgate.net

The fragmentation pattern observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic ions. wikipedia.orgacdlabs.comnih.gov Analyzing the masses of these fragments helps in piecing together the different parts of the molecule. Mass spectrometry techniques were applied in the structural determination of this compound, providing essential data regarding its molecular mass and supporting the structural assignments made through NMR spectroscopy. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds when exposed to infrared radiation. univ-amu.fr Different functional groups absorb IR radiation at characteristic frequencies. pg.edu.plscribd.com While specific IR data for this compound were not detailed in the search results, IR spectroscopy is a standard technique in natural product structure elucidation for confirming the presence of functionalities like hydroxyl, carbonyl, and amine groups, which are common in alkaloids. univ-amu.fr

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores. univ-amu.frnist.govuzh.ch The absorption maxima (λmax) and intensity (absorbance) in the UV-Vis spectrum can indicate the type and extent of unsaturation and the presence of aromatic rings or other light-absorbing functionalities. nist.govuzh.ch UV-Vis spectroscopy is often used in conjunction with other spectroscopic methods during the characterization of natural products. univ-amu.fr Although specific UV-Vis data for this compound were not found, this technique would typically be applied to gain insights into any potential conjugated systems within its structure.

Chiroptical Methods for Absolute Configuration Assignment

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. univ-amu.frscirp.orgmdpi.comresearchgate.netlibretexts.org These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral substance. mdpi.com The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms. mdpi.com

By comparing experimental ECD or ORD spectra with calculated spectra for possible stereoisomers, or by applying empirical rules and correlations, the absolute configuration at chiral centers can be assigned. univ-amu.frscirp.orgmdpi.comresearchgate.net The absolute configurations of this compound, along with other alkaloids isolated from Andrachne aspera, were established, indicating the use of chiroptical methods in its complete stereochemical characterization. nist.govspectroscopyonline.com

Chemical Derivatization for Structural Confirmation

Chemical derivatization involves chemically modifying a compound to facilitate its analysis or to confirm specific aspects of its structure. spectroscopyonline.comwikipedia.orgjfda-online.com This can include reactions that introduce chromophores or标签 for spectroscopic analysis, or reactions that alter physical properties like volatility for chromatographic separation. wikipedia.orgjfda-online.comsigmaaldrich.comresearchgate.net

Structure Activity Relationship Sar Studies of Andrachcinine and Its Derivatives

Methodologies for SAR Elucidation

Elucidating the SAR of a compound like Andrachcinine involves a combination of experimental and computational approaches oncodesign-services.com. These methodologies allow for the systematic exploration of how structural changes impact biological activity.

Design and Synthesis of this compound Analogues and Derivatives

A primary experimental approach in SAR studies is the design and synthesis of a series of structurally related compounds, known as analogues or derivatives wikipedia.orgoncodesign-services.com. This involves making specific chemical modifications to the core structure of this compound. These modifications can include altering or replacing functional groups, changing the length or branching of alkyl chains, modifying ring systems, or introducing new substituents at different positions rsc.orgrsc.orgnih.gove3s-conferences.org. Each synthesized analogue is then tested in relevant biological assays to determine its activity. By comparing the biological activity of the analogues to that of the parent compound, researchers can deduce which parts of the molecule are essential for activity and which modifications enhance or diminish it. This iterative process of synthesis and testing helps to build a comprehensive picture of the SAR oncodesign-services.com.

Computational Chemistry and Molecular Modeling Approaches in SAR

Computational chemistry and molecular modeling play an increasingly vital role in modern SAR studies oncodesign-services.comscbdd.commedchemica.com. These in silico methods can complement experimental data and provide valuable insights into the relationship between structure and activity oncodesign-services.comnih.gov. Techniques such as molecular docking can predict how this compound and its analogues might interact with potential biological targets, such as proteins or enzymes nih.gov. Quantitative Structure-Activity Relationship (QSAR) modeling uses mathematical models to correlate structural descriptors with biological activity, allowing for the prediction of the activity of untested compounds slideshare.netnih.gov. Other computational methods, including molecular dynamics simulations, can provide information about the flexibility and preferred conformations of molecules and their interactions in a dynamic environment nih.gov. These computational tools can help prioritize which analogues to synthesize, analyze experimental data, and gain a deeper understanding of the molecular basis for biological activity oncodesign-services.comnih.gov.

Identification of Pharmacophore Features

The pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response nih.govarxiv.org. Based on the SAR data obtained from testing this compound and its derivatives, researchers would identify the key structural features that are essential for biological activity. These features could include hydrogen bond donors or acceptors, hydrophobic centers, aromatic rings, or charged groups, arranged in specific three-dimensional orientations nih.govnih.gov. Pharmacophore models can be derived from a set of active compounds (ligand-based) or from the structure of the biological target (structure-based) nih.gov. Identifying the pharmacophore provides a template for designing new compounds with improved activity and can be used for virtual screening of large databases to find novel hits nih.govarxiv.org.

Mechanistic Insights Derived from SAR Analysis

SAR analysis can provide crucial insights into the potential mechanism of action of a compound wikipedia.org. By observing how specific structural modifications affect activity, researchers can infer the nature of the interaction between the compound and its biological target. For example, if the presence of a hydrogen bond donor is essential for activity, it suggests that this group is involved in a hydrogen bond interaction with the target. Similarly, if bulky substituents at a particular position abolish activity, it might indicate a steric clash within the binding site. While specific mechanistic details for this compound require dedicated biological studies, SAR data would guide hypotheses about how the molecule exerts its effects at the molecular level.

Conformational Analysis and its Impact on Biological Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target nih.gov. Conformational analysis studies the different spatial arrangements that a molecule can adopt due to rotation around single bonds youtube.comyoutube.com. For flexible molecules like this compound, understanding the preferred conformations and their relative energies is important because only certain conformations may be able to fit into and interact effectively with a binding site nih.gov. SAR studies often consider conformational preferences, as modifications to the structure can alter the conformational landscape and thus impact the ability of the molecule to adopt the bioactive conformation required for binding and activity. Computational methods, such as molecular mechanics and dynamics, are often used to explore the conformational space of a molecule nih.gov.

Preclinical Pharmacological and Biological Investigations

In Vitro Cellular and Molecular Mechanism of Action Studies

In vitro studies are conducted using cells or tissues outside of a living organism to investigate the direct effects of a compound at the cellular and molecular levels. youtube.comfrontiersin.org This helps to elucidate potential mechanisms by which the compound exerts its biological activity.

Effects on Cellular Processes (e.g., cell growth, differentiation)

In vitro studies often assess the effects of a compound on fundamental cellular processes like growth, proliferation, differentiation, and cell death. These studies can indicate the potential therapeutic or toxic effects of the compound on different cell types. Research has indicated that Andrachcinine exhibits cytotoxic activity. researchgate.net Specifically, an evaluation of the ethanolic extract of Andrachne aspera, containing this compound, showed cytotoxic effects on human rhabdomyosarcoma (RD) cell lines. researchgate.net The cytotoxic activity was determined by assessing anti-proliferative effects when the RD cells were cultured with different concentrations of the extract. researchgate.net The plant extract demonstrated a strong cytotoxic effect on the RD cell line with an IC50 of 25 µg/ml concentration after 72 hours of treatment. researchgate.net Cell cycle analysis was also performed in this study. researchgate.net In another investigation, this compound (identified as compound 1) did not show antibacterial activity against the tested bacteria. acs.org

Table 1: In Vitro Cytotoxic Activity of Andrachne aspera Extract on RD Cells

| Cell Line | Treatment Duration (h) | IC50 (µg/ml) |

| Human Rhabdomyosarcoma (RD) | 72 | 25 |

In Vivo Preclinical Model Studies (excluding human data)

In vivo studies involve testing the compound in living animal models to evaluate its biological activity within a complex system that mimics aspects of a disease or biological condition. nih.govyoutube.comfrontiersin.org These studies provide crucial information on efficacy, pharmacokinetics, and pharmacodynamics that cannot be obtained from in vitro experiments alone. nih.gov

Pharmacodynamic Biomarker Identification and Validation

Pharmacodynamic (PD) biomarkers are biochemical measurements used in drug development to assess the interaction of a drug with its target or the downstream effects of this interaction nih.govnih.gov. They play a vital role in preclinical and clinical studies by providing insights into the biological activity of a compound and helping to determine optimal dose selection nih.govnih.gov.

Research into pharmacodynamic biomarkers for this compound specifically appears limited in the available literature. General approaches to identifying and validating PD biomarkers involve techniques such as gene expression profiling, protein analysis (e.g., immunohistochemistry), and imaging nih.govnih.gov. These methods aim to identify measurable indicators that change in response to the compound's biological activity. While the broader field of PD biomarker research is active, particularly in areas like immuno-oncology and anti-tumor drug development, specific studies detailing the identification or validation of biomarkers directly linked to this compound's effects were not prominently found in the search results nih.govnih.gov.

Comparative Biological Activity with Other Piperidine (B6355638) Alkaloids

This compound belongs to the diverse class of piperidine alkaloids, which are known for a wide range of biological activities researchgate.netresearchgate.netzenodo.org. These activities can vary significantly depending on the specific structure and source of the alkaloid researchgate.netzenodo.org.

Studies on Andrachne aspera have identified this compound along with several other piperidine alkaloids acs.orgnih.govresearchgate.netprota4u.orgprota4u.orgresearchgate.netresearchgate.netscribd.comnih.govcannalib.eu. Preliminary in vitro testing of this compound and other alkaloids isolated from A. aspera, such as andrachcinidine, andrachamine, and andrachcine, found them to be devoid of in vitro antibacterial activity acs.org. This suggests that, at least in the context of antibacterial effects, these specific piperidine alkaloids from A. aspera did not exhibit significant activity under the tested conditions.

In a broader context, other piperidine alkaloids from different plant sources have demonstrated various biological effects. For example, certain piperidine alkaloids are known to affect ion channels in nerve and muscle cells, leading to biological activity researchgate.netzenodo.org. Some, like anabasine, have been implicated in teratogenic effects by acting as agonists at fetal muscle-type nicotinic acetylcholine (B1216132) receptors (nAChRs) zenodo.org. Other piperidine-containing compounds have shown analgesic, antimicrobial, sedative, and antiasthmatic properties researchgate.net. For instance, piclavine A, isolated from a marine tunicate, exhibits antifungal and antibacterial activity, while solenopsin (B1210030) A shows hemolytic, insecticidal, and antibiotic activity researchgate.net.

Direct comparative studies specifically detailing the potency and efficacy of this compound across various biological targets relative to a broad panel of other piperidine alkaloids are not extensively reported in the provided search results. However, the initial finding regarding the lack of antibacterial activity of this compound and co-occurring Andrachne aspera piperidine alkaloids provides one point of comparison, indicating a difference in activity profile compared to piperidine alkaloids from other sources known to possess antibacterial effects acs.orgresearchgate.net.

The diverse structural modifications possible within the piperidine alkaloid scaffold contribute to the wide array of biological activities observed across this class of natural products researchgate.netzenodo.org. Further research would be needed to comprehensively compare the pharmacological profile of this compound with a wider range of piperidine alkaloids and to understand the structural basis for any observed differences in activity.

Table: Select Piperidine Alkaloids and Their Reported Activities

| Compound Name | Source Plant/Organism | Reported Activity Examples | PubChem CID |

| This compound | Andrachne aspera | No in vitro antibacterial activity observed in one study. acs.org | 10777283 |

| Andrachcinidine | Andrachne aspera | No in vitro antibacterial activity observed in one study. acs.org | Not found |

| Andrachamine | Andrachne aspera | No in vitro antibacterial activity observed in one study. acs.org | Not found |

| Andrachcine | Andrachne aspera | No in vitro antibacterial activity observed in one study. acs.org | Not found |

| Anabasine | Nicotiana spp. | Teratogenic (nAChR agonist) zenodo.org | 221 |

| Coniine | Conium maculatum | Teratogenic zenodo.org | 31257 |

| Piclavine A | Clavela picta | Antifungal, Antibacterial researchgate.net | Not found |

| Solenopsin A | Solenopsis spp. | Hemolytic, Insecticidal, Antibiotic researchgate.net | Not found |

| Palustrine | Equisetum palustre | Causes disease in livestock researchgate.net | Not found |

| Lobeline | Lobelia chinensis | Bioactive alkaloid researchgate.net | 3958 |

Note: PubChem CIDs are provided where readily available from reliable sources.

Analytical Method Development for Andrachcinine in Research Matrices

Development of Robust Separation Techniques (e.g., HPLC, GC)

The development of reliable separation techniques is fundamental to isolating and quantifying a target analyte from a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the physicochemical properties of the compound, such as its volatility, thermal stability, and polarity. labmanager.comalwsci.compharmaguideline.com

High-Performance Liquid Chromatography (HPLC): Given that many complex natural products are non-volatile and may be thermally unstable, HPLC is often the preferred method. labmanager.comveeprho.com A typical HPLC method development for a compound like Andrachcinine would involve the systematic optimization of several parameters to achieve adequate separation from other components in the matrix. This process includes selecting an appropriate stationary phase (e.g., C18, C8, HILIC), optimizing the mobile phase composition (e.g., mixtures of water, acetonitrile, methanol (B129727) with potential pH modifiers), and setting the column temperature and flow rate. alwsci.comveeprho.com

Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. labmanager.compharmaguideline.com If this compound or a derivatized form of it possesses these characteristics, a GC method could be developed. This would involve selecting a suitable capillary column with a specific stationary phase, optimizing the temperature program of the oven, and choosing an appropriate carrier gas and flow rate. alwsci.com For non-volatile compounds, a derivatization step to increase volatility would be a necessary prerequisite for GC analysis.

Table 1: Comparison of Separation Techniques Potentially Applicable to this compound

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on analyte's partition between a liquid mobile phase and a solid stationary phase. veeprho.com | Separation based on analyte's partition between a gaseous mobile phase and a liquid or solid stationary phase. alwsci.com |

| Applicable Analytes | Non-volatile, polar, thermally unstable, and high-molecular-weight compounds. labmanager.com | Volatile and thermally stable compounds. alwsci.com |

| Mobile Phase | Liquid solvent or mixture of solvents. pharmaguideline.com | Inert gas (e.g., Helium, Nitrogen). alwsci.com |

| Instrumentation | High-pressure pump, column, detector (e.g., UV-Vis, MS). alwsci.com | Gas supply, heated injection port, column in a temperature-controlled oven, detector (e.g., FID, MS). labmanager.com |

Quantitative Spectroscopic and Spectrometric Analysis

Once a separation method is established, quantitative analysis relies on detecting the analyte as it elutes from the chromatographic column.

Spectroscopic Detection: Spectroscopic techniques measure the interaction of electromagnetic radiation with the analyte. spectroscopyonline.comyoutube.com For HPLC, UV-Visible spectroscopy is a common detection method. A quantitative method would involve developing a calibration curve by plotting the peak area of this compound standards against their known concentrations. The absorbance is measured at a wavelength where this compound exhibits maximum absorption to ensure sensitivity. spectroscopyonline.com

Spectrometric Detection (Mass Spectrometry, MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.orgbroadinstitute.org When coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS), it provides high selectivity and sensitivity. wikipedia.org For quantification, MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which enhances specificity by monitoring for a particular m/z value corresponding to the analyte. researchgate.net This allows for accurate quantification even in the presence of co-eluting impurities. The development of a mass spectrometric method would involve optimizing ionization source parameters and selecting appropriate precursor and product ions for fragmentation analysis. nih.gov

Table 2: Overview of Potential Quantitative Analysis Techniques for this compound

| Technique | Principle | Common Application |

|---|---|---|

| UV-Visible Spectroscopy | Measures the absorption of light in the ultraviolet-visible spectral region by the analyte. spectroscopyonline.com | Quantification of compounds with chromophores, often coupled with HPLC. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. wikipedia.orgbroadinstitute.org | Highly selective and sensitive quantification and structural elucidation, often coupled with HPLC or GC. researchgate.net |

Advanced Detection and Characterization Methods in Complex Biological Samples

Analyzing compounds within complex biological matrices such as plasma, urine, or tissue extracts presents significant challenges due to the presence of numerous interfering substances. researchgate.net

Sample Preparation: Robust sample preparation is critical to remove matrix components that can interfere with analysis. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would need to be developed and optimized to efficiently extract this compound while minimizing interferences. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): For unambiguous identification and characterization in complex samples, HRMS (e.g., Time-of-Flight or Orbitrap) is invaluable. It provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its metabolites. nih.gov

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is the gold standard for quantifying low-level analytes in biological samples. researchgate.net This technique involves selecting the ion corresponding to this compound (the precursor ion), fragmenting it, and then detecting a specific fragment ion (the product ion). This process is highly selective and significantly reduces background noise, leading to very low limits of detection. nih.gov Method development would focus on optimizing extraction recovery, minimizing matrix effects, and establishing a sensitive and specific MS/MS transition.

Quality Control and Standardization of this compound Extracts for Research

For research purposes, particularly when using extracts from natural sources, ensuring the consistency and quality of the material is paramount. wikipedia.org This involves a process of standardization.

Marker Compound Analysis: Standardization of an this compound extract would involve quantifying this compound as a chemical marker. A validated analytical method, such as the HPLC-UV or LC-MS method described above, would be used to determine the concentration of this compound in each batch of the extract. gsconlinepress.com

Method Validation: The analytical method used for quality control must be validated according to established guidelines (e.g., ICH guidelines) to ensure it is reliable. emerypharma.com Validation parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). emerypharma.com

Establishing Specifications: Quality control involves setting acceptance criteria, or specifications, for the extract. wikipedia.orgevergreenresources.com For an this compound extract, this would likely include a defined range for the content of this compound (e.g., 5.0% ± 0.5%). Other specifications might include limits on impurities, moisture content, and microbial contamination. researchgate.net Each batch of the extract would be tested against these specifications to ensure its quality and consistency for use in research. evergreenresources.com

Future Research Directions and Translational Potential in Preclinical Research

Unexplored Biosynthetic Pathways and Genetic Engineering for Production

Once the BGC is identified, the entire pathway can be transferred into a genetically tractable heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). nih.govnih.gov This process, known as heterologous expression, creates a microbial "cell factory" for Andrachcinine production. nih.govoup.com However, simply transferring the genes is often insufficient. Significant metabolic engineering of the host organism is typically required to optimize yields by increasing the supply of necessary precursor molecules and balancing the expression of pathway enzymes. nih.govnih.govillinois.edu This approach not only solves the supply issue but also opens the door to engineered biosynthesis, where manipulation of the enzymatic pathway can generate novel derivatives of this compound. nih.govresearchgate.net

Advanced Synthetic Methodologies for Complex Analogues

While this compound itself holds therapeutic promise, the synthesis of analogues is crucial for developing a comprehensive Structure-Activity Relationship (SAR) and optimizing its pharmacological properties. Total synthesis, though challenging for complex molecules, provides the ultimate flexibility for structural modification. acs.org Future efforts will likely employ advanced strategies to streamline this process.

One powerful approach is Diverted Total Synthesis (DTS) , where a validated synthetic route is strategically intercepted at late stages to produce a variety of analogues from a common intermediate. rsc.org This is more efficient than designing a unique synthesis for every new compound. Furthermore, Biomimetic Synthesis , which designs laboratory reactions that mimic the proposed biosynthetic pathway, can offer elegant and efficient routes to the core scaffold. engineering.org.cn The integration of chemo-enzymatic steps, where specific enzymes are used to perform difficult chemical transformations with high selectivity, represents another frontier that combines the precision of biology with the flexibility of synthetic chemistry. oup.com These methodologies will be instrumental in creating a library of this compound analogues, enabling the systematic exploration of how structural changes impact potency, selectivity, and pharmacokinetic profiles.

Integration of Omics Technologies in Mechanistic Elucidation

Understanding how this compound exerts its effects at a molecular level is fundamental to its development. Modern "omics" technologies offer an unbiased, system-wide view of cellular responses to a drug, moving beyond single-target hypotheses. frontiersin.orgijpsr.com The integration of multiple omics layers—known as multi-omics—provides a holistic picture of a compound's mechanism of action. nih.govnih.govnashbio.com

When a biological system is treated with this compound, each omics technology provides a distinct yet complementary dataset:

Transcriptomics (e.g., RNA-seq) reveals which genes are transcriptionally upregulated or downregulated, indicating the cellular pathways that are activated or suppressed.

Proteomics identifies changes in protein abundance and post-translational modifications, offering insights into the direct protein targets and downstream signaling events. nih.gov

Metabolomics profiles the changes in small-molecule metabolites, highlighting alterations in the cell's metabolic state and identifying affected biochemical pathways.

By integrating these datasets, researchers can construct a comprehensive network of the molecular events triggered by this compound, clarifying its primary mechanism, identifying potential off-target effects, and discovering biomarkers of response. researchgate.netmdpi.com

| Omics Technology | Primary Measurement | Application in Mechanistic Elucidation for this compound |

|---|---|---|

| Genomics | DNA Sequence | Identify genetic mutations that confer sensitivity or resistance to this compound. nih.gov |

| Transcriptomics | RNA Levels | Profile gene expression changes to identify cellular pathways modulated by this compound. nih.gov |

| Proteomics | Protein Levels & Modifications | Identify direct protein binding partners and downstream signaling effects. nih.gov |

| Metabolomics | Metabolite Levels | Assess the impact on cellular metabolism and identify disrupted biochemical pathways. nih.gov |

Development of Novel Preclinical Models for Efficacy Studies

A significant challenge in drug development is the poor translation of findings from preclinical models to clinical outcomes. nih.govnih.gov Traditional two-dimensional cell cultures and standard animal models often fail to capture the complexity of human disease. researchgate.net To improve the predictive power of efficacy studies for this compound, future research must leverage more sophisticated and clinically relevant preclinical models.

Patient-Derived Xenografts (PDX) , where tumor tissue from a human patient is directly implanted into immunodeficient mice, are one such advancement. PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor compared to traditional cell-line-derived xenografts. Another key innovation is the use of organoids , which are three-dimensional cell cultures grown from stem cells or patient tissues that self-organize to mimic the structure and function of a specific organ. These models are invaluable for testing the efficacy and toxicity of compounds like this compound in a more physiologically relevant context before advancing to in-vivo studies. Employing these advanced models can provide more robust and translatable data, increasing the likelihood of success in subsequent clinical trials. researchgate.net

Computational and AI-driven Drug Discovery Approaches for this compound-based Scaffolds

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming natural product drug discovery by accelerating processes that were once slow and resource-intensive. acs.orgnih.govnih.gov For a scaffold like this compound, these computational tools offer powerful new capabilities. helmholtz-hips.de

Bioactivity and Target Prediction: ML algorithms can be trained on large datasets of known compounds to predict the biological activity of new molecules like this compound from their chemical structure alone. nih.govjsr.orgbenthamdirect.com Other models can predict activity directly from the sequence of the biosynthetic gene cluster, allowing for prioritization before any chemical synthesis or isolation is performed. acs.org AI can also predict the most likely protein targets, providing crucial starting points for mechanistic studies. acs.orghelmholtz-hips.de

De Novo Design: Generative AI models can design entirely new molecules. frontiersin.orgnih.gov Using the this compound core scaffold as a starting point, these algorithms can propose novel analogues optimized for specific properties, such as enhanced binding affinity to a target protein or improved metabolic stability. This approach vastly expands the accessible chemical space beyond what is feasible with traditional synthesis alone. nih.gov

| AI/Computational Approach | Application for this compound-based Scaffolds |

|---|---|

| Machine Learning (Predictive Models) | Predict anticancer, antimicrobial, or other bioactivities; predict pharmacokinetic properties (ADMET). nih.govmdpi.com |

| Virtual Screening | Computationally screen libraries of this compound analogues against a known protein target to prioritize synthesis. acs.org |

| Generative AI (De Novo Design) | Design novel molecules based on the this compound scaffold with optimized properties for a specific target. frontiersin.org |

| Network Pharmacology | Analyze multi-omics data to predict the compound's multi-target mechanism of action within biological networks. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.